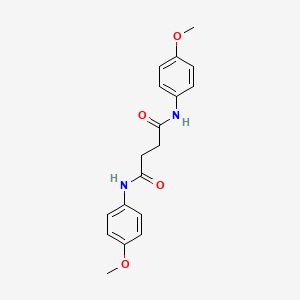

N,N'-bis(4-methoxyphenyl)butanediamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N,N'-bis(4-methoxyphenyl)butanediamide |

InChI |

InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)19-17(21)11-12-18(22)20-14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |

InChI Key |

UPPWPFCEOQWHMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Bis 4 Methoxyphenyl Butanediamide

Synthesis of N,N'-bis(4-methoxyphenyl)butanediamide

The formation of the two amide linkages in this compound from succinic acid and 4-methoxyaniline is a cornerstone of its synthesis. This can be achieved through several strategic approaches, primarily categorized as direct condensation or reactions involving activated succinic acid derivatives.

Direct Condensation Approaches from Succinic Acid and 4-Methoxyaniline

The most straightforward method for synthesizing this compound is the direct thermal condensation of succinic acid with 4-methoxyaniline. This method involves heating the two starting materials, typically with the removal of water, to drive the equilibrium towards the formation of the amide bonds. While conceptually simple, this approach often requires harsh reaction conditions.

The efficiency of the direct condensation reaction is highly dependent on several key parameters. Optimization is crucial to maximize the yield and purity of the final product.

Temperature: High temperatures, often in the range of 180-200°C, are generally required to facilitate the dehydration process. frontiersin.orgnih.gov The optimal temperature represents a balance between achieving a reasonable reaction rate and preventing thermal degradation of the reactants or product.

Solvent: The reaction can be performed neat (solvent-free) or in a high-boiling, inert solvent capable of azeotropically removing water. Solvents like xylene or toluene (B28343) are often employed for this purpose.

Stoichiometry: A precise stoichiometric ratio of succinic acid to 4-methoxyaniline (1:2) is fundamental. However, a slight excess of one reactant may be used to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

An illustrative optimization study for the direct condensation might involve varying these parameters to identify the ideal conditions, as shown in the following hypothetical data table.

Table 1: Illustrative Optimization of Direct Condensation for this compound Synthesis

| Entry | Molar Ratio (Succinic Acid:4-Methoxyaniline) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:2 | None (Neat) | 180 | 6 | 65 |

| 2 | 1:2.1 | None (Neat) | 190 | 6 | 72 |

| 3 | 1:2 | Xylene | 140 | 12 | 75 |

This table is for illustrative purposes and represents typical trends in reaction optimization.

To mitigate the need for high temperatures, catalytic systems can be employed. Lewis acids are known to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. cardiff.ac.uk Boron-based Lewis acids, such as boric acid or trialkoxyboranes, can facilitate the amidation under milder conditions. mdpi.com The Lewis acid coordinates to the carbonyl oxygen of the succinic acid, increasing its electrophilicity and accelerating the rate of amide formation. The catalytic cycle typically involves the formation of an activated intermediate, reaction with the amine, and regeneration of the catalyst.

Amide Coupling Reactions Utilizing Activated Succinic Acid Derivatives

To circumvent the harsh conditions of direct condensation, a common strategy is to activate the carboxylic acid groups of succinic acid prior to reaction with 4-methoxyaniline. This two-step approach generally proceeds under much milder conditions and often results in higher yields and purity. researchgate.netresearchgate.net

One of the most traditional and effective methods for activating a carboxylic acid is its conversion to an acyl chloride. researchgate.net Succinic acid can be readily converted to succinyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting succinyl chloride is a highly reactive electrophile. It reacts rapidly with 4-methoxyaniline, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This reaction is often carried out at low temperatures (e.g., 0°C to room temperature) in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to control the exothermic reaction.

Modern organic synthesis offers a vast array of coupling reagents that facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions, avoiding the need to isolate a reactive intermediate like an acyl chloride. researchgate.net These reagents activate the carboxylic acid in situ.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.comluxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and minimize potential racemization (though not a concern for succinic acid), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. peptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient.

Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) are among the most popular and effective coupling reagents, known for their high reactivity and fast reaction times. peptide.com

The choice of coupling reagent and additives can significantly impact the yield and purity of this compound, especially if steric hindrance or electronic factors were more pronounced.

Table 2: Comparison of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive | Typical Solvent | General Reaction Conditions | Byproduct Characteristics |

|---|---|---|---|---|

| DCC | HOBt | DCM, DMF | 0°C to Room Temp | Dicyclohexylurea (DCU), often precipitates |

| EDC | HOBt | DCM, DMF, H₂O | Room Temp | Water-soluble urea (B33335) byproduct |

| HBTU | HOBt, DIPEA | DMF | Room Temp | Soluble byproducts |

This table provides a general comparison of common coupling reagents applicable to the synthesis of the target compound.

Preparation of Precursors and Intermediates for this compound

4-Methoxyaniline, also known as p-anisidine, is the primary amine precursor for the target molecule. Industrially, it is commonly prepared through the reduction of 4-nitroanisole. echemi.comwikipedia.org This transformation can be achieved using various reducing agents, such as iron filings in the presence of an acid or through catalytic hydrogenation with hydrogen gas over catalysts like Raney nickel or precious metals. echemi.com

Further functionalization of the aniline (B41778) ring can be performed to create various substituted aniline derivatives. A representative example is the synthesis of 2-nitro-4-methoxyaniline, which starts from 4-methoxyaniline. The process involves a two-step sequence:

Acetylation: The amino group of 4-methoxyaniline is first protected by reacting it with acetic anhydride (B1165640) to form N-(4-methoxyphenyl)acetamide (p-acetanisidide). orgsyn.orgprepchem.com This step prevents the oxidation of the amino group during the subsequent nitration.

Nitration and Hydrolysis: The resulting acetanisidide is then nitrated using nitric acid, which directs the nitro group to the position ortho to the activating methoxy (B1213986) group. orgsyn.org The acetyl protecting group is subsequently removed by hydrolysis, typically with an alkali solution, to yield 2-nitro-4-methoxyaniline. orgsyn.org

A summary of a typical laboratory preparation for 2-nitro-4-methoxyacetanilide, an intermediate, is presented below.

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| p-Anisidine (4-methoxyaniline) | Acetic Anhydride, Nitric Acid | 1) Acetylation at 0-5°C, then heating. 2) Nitration at 60-65°C. | 2-Nitro-4-methoxyacetanilide | 75-79% orgsyn.org |

Butanedioic acid, commonly known as succinic acid, provides the four-carbon backbone of the target diamide (B1670390). To facilitate the amidation reaction with 4-methoxyaniline, the carboxylic acid groups of butanedioic acid must be activated. A standard method for this activation is the conversion of the dicarboxylic acid into its corresponding diacyl chloride, butanedioyl dichloride (also known as succinyl chloride).

This transformation is typically achieved by treating butanedioic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). The reaction replaces the hydroxyl (-OH) groups of the carboxylic acids with chlorine atoms, yielding the more reactive acyl chloride. This intermediate, butanedioyl dichloride, readily reacts with amines like 4-methoxyaniline to form the desired amide bonds.

It is important to control the reaction conditions, as intramolecular reactions of butanedioic acid with thionyl chloride can sometimes lead to the formation of a cyclic anhydride (succinic anhydride). However, the formation of the diacyl chloride is a crucial step for the subsequent diamide synthesis.

Novel Synthetic Pathways and Green Chemistry Considerations

Recent advancements in chemical synthesis have emphasized the development of more sustainable and environmentally benign methods. These principles are being applied to amide and diamide synthesis to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Traditional methods for amide synthesis often require stoichiometric amounts of coupling reagents, which generate significant waste. Green chemistry approaches aim to overcome these limitations. One promising strategy is the direct synthesis of diamides from dicarboxylic acids and amines using heterogeneous catalysts.

For example, catalysts like niobium pentoxide (Nb₂O₅) have been shown to be effective for the direct condensation of dicarboxylic acids and amines. nih.gov This method offers several advantages:

Atom Economy: The reaction produces water as the only byproduct, maximizing the incorporation of atoms from the reactants into the final product.

Catalyst Reusability: The heterogeneous nature of the catalyst allows for its easy separation from the reaction mixture and subsequent reuse, which is both cost-effective and environmentally friendly. nih.govbuet.ac.bd

Base Tolerance: Catalysts like Nb₂O₅ are tolerant to the basicity of the amine reactants and the water produced during the reaction, which can often deactivate other Lewis acid catalysts. nih.gov

This catalytic approach avoids the need for pre-activation of the carboxylic acid and the use of toxic chlorinating agents like thionyl chloride, representing a significant step towards a greener synthesis of diamides.

| Catalyst | Reactants | Reaction Type | Key Green Advantages |

|---|---|---|---|

| Niobium Pentoxide (Nb₂O₅) | Dicarboxylic Acid + Amine | Direct Amidation | Heterogeneous, reusable, water-tolerant, avoids stoichiometric activators. nih.gov |

| Tin(IV) Oxide (SnO₂) | Dicarboxylic Acid + Diamine | Direct Amidation (for cyclic amides) | Heterogeneous, reusable, base-tolerant Lewis acid catalyst. buet.ac.bd |

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, is an emerging area of green chemistry that often eliminates the need for bulk solvents. nih.gov This solvent-free approach significantly reduces volatile organic compound (VOC) emissions and simplifies product purification.

The synthesis of amides is well-suited to mechanochemical methods. nih.govresearchgate.net For the preparation of this compound, a potential solvent-free route would involve the high-energy ball milling of a butanedioic acid derivative (such as the acid itself or its anhydride) with 4-methoxyaniline.

Key features of this approach include:

Solvent-Free Conditions: Reactions are performed in the solid state, aligning with the principles of green chemistry by minimizing waste. nih.gov

Enhanced Reactivity: The high concentration of reagents and the mechanical energy input can lead to accelerated reaction rates compared to conventional solution-based methods. nih.gov

Energy Efficiency: Mechanochemical reactions are often more energy-efficient and can be performed at ambient temperature, reducing the energy consumption associated with heating solvents.

This methodology represents a frontier in the sustainable synthesis of diamides, offering a path to produce this compound with minimal environmental impact.

Advanced Structural Characterization and Conformational Analysis of N,n Bis 4 Methoxyphenyl Butanediamide

Spectroscopic Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR for Structural Fingerprinting

Detailed experimental ¹H NMR data for N,N'-bis(4-methoxyphenyl)butanediamide, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values that would confirm the presence of the p-methoxyphenyl and butanediamide moieties, is not available in the searched resources.

Carbon (13C) NMR for Backbone and Aromatic Moiety Analysis

Specific ¹³C NMR spectral data, which would provide chemical shifts for the carbonyl carbons of the amide groups, the methylene (B1212753) carbons of the butane (B89635) backbone, and the distinct carbons of the 4-methoxyphenyl (B3050149) groups (including the methoxy (B1213986) carbons and the aromatic carbons), could not be located in published literature.

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity (e.g., COSY, HMQC, HMBC, NOESY)

Research findings from 2D NMR experiments such as COSY (to establish proton-proton correlations within the butane chain and the aromatic rings), HMQC/HSQC (to correlate protons to their directly attached carbons), HMBC (to establish long-range proton-carbon connectivities, for instance, from the amide N-H protons to the carbonyl carbons), and NOESY (to determine through-space proximities of protons for conformational analysis) for this compound are not documented in the available scientific literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Amide Bond Signatures

While the characteristic infrared absorption bands for the amide group (Amide I for C=O stretching, Amide II for N-H bending and C-N stretching) would be expected, specific experimental FTIR data from a published study on this compound, including the precise wavenumbers (cm⁻¹) of these bands, is not available.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule that are complementary to those observed in infrared (IR) spectroscopy. For this compound, the Raman spectrum is expected to be characterized by vibrations of its key functional groups, including the aromatic rings, amide linkages, and the central aliphatic chain. While specific experimental spectra for this exact compound are not detailed in the surveyed literature, the expected Raman-active modes can be predicted based on characteristic group frequencies.

The vibrations of the para-substituted benzene (B151609) rings are anticipated to produce strong signals. Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. In-plane C=C stretching vibrations of the aromatic ring are expected to yield prominent bands between 1580 cm⁻¹ and 1620 cm⁻¹. The symmetric "ring breathing" mode, which involves the radial expansion and contraction of the carbon skeleton, is a characteristically strong and sharp band in the Raman spectra of benzene derivatives, often observed near 1000 cm⁻¹.

The amide group vibrations will also be present. The C=O stretching (Amide I band) is typically a strong band in IR but can be weak to medium in Raman, expected around 1650-1680 cm⁻¹. The C-N stretching and N-H bending modes (Amide II and III bands) are generally weaker in Raman spectra. The central butanediamide backbone will exhibit C-C stretching and CH₂ bending and rocking modes in the fingerprint region (below 1500 cm⁻¹). Vibrations associated with the methoxy (-OCH₃) substituents, such as C-O stretching and CH₃ rocking, also contribute to the complexity of this region.

Table 1: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | p-methoxyphenyl | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₂-CH₂- | 2850 - 3000 | Medium-Strong |

| Amide C=O Stretch (Amide I) | -CO-NH- | 1650 - 1680 | Weak-Medium |

| Aromatic C=C Stretch | p-methoxyphenyl | 1580 - 1620 | Strong |

| Ring Breathing | p-methoxyphenyl | ~1000 | Strong, Sharp |

| Aromatic C-O Stretch | Ar-OCH₃ | 1230 - 1270 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is dominated by electronic transitions within the two p-methoxyphenyl chromophores. Organic molecules absorb UV or visible radiation when the energy of the light matches the energy required to promote an electron from a ground state orbital to a higher energy, unoccupied orbital. hnue.edu.vnlibretexts.org For this compound, the key transitions are π → π* and n → π*. shu.ac.uk

The benzene ring itself exhibits three primary absorption bands, with electronic transitions of the π → π* type. hnue.edu.vn The presence of substituents on the benzene ring, such as the methoxy group and the amide linkage, modifies these absorptions. The methoxy group, with its non-bonding electrons on the oxygen atom, acts as an auxochrome, typically causing bathochromic (red) shifts to longer wavelengths and hyperchromic shifts (increased intensity) of the primary benzene bands. hnue.edu.vn

The amide group also influences the electronic spectrum. The carbonyl group (C=O) contains both π electrons and non-bonding (n) electrons on the oxygen atom. This allows for two principal types of transitions: a high-intensity π → π* transition at shorter wavelengths and a lower-intensity, symmetry-forbidden n → π* transition at longer wavelengths. hnue.edu.vnmasterorganicchemistry.com The n → π* transitions for amides are often observed around 220 nm. researchgate.net The π → π* transitions for the aromatic system, conjugated with the amide and methoxy groups, are expected to occur at higher intensity in the 200-300 nm range. The conjugation of the nitrogen lone pair with the aromatic ring and the carbonyl group creates an extended π-system, which lowers the energy gap for the π → π* transition, shifting the absorption maximum to a longer wavelength compared to unsubstituted benzene.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis. The molecular formula for this compound is C₁₈H₂₀N₂O₄, which corresponds to an exact mass (monoisotopic mass) of 328.1423 Da.

The fragmentation pattern of amides in mass spectrometry provides significant structural information. For aromatic amides, a common and dominant fragmentation pathway is the cleavage of the amide bond (N-CO). nih.govrsc.org This α-cleavage can lead to the formation of a resonance-stabilized benzoyl-type cation or related acylium ions. nih.gov

For this compound, upon ionization, several key fragmentation pathways are expected:

Amide Bond Cleavage: The most probable fragmentation is the cleavage of one of the C-N amide bonds. This would result in the formation of an ion at m/z 123 (4-methoxyaniline cation) or m/z 108 (4-methoxyphenyl radical cation, following rearrangement) and a corresponding acylium ion. A primary cleavage could also generate the 4-methoxyphenyl isocyanate radical cation at m/z 149.

Acylium Ion Formation: Cleavage of the N-aryl bond can generate an acylium ion. For instance, cleavage could produce the [M - C₇H₈NO]⁺ fragment corresponding to the loss of a 4-methoxyphenylamine radical.

Cleavage of the Butane Chain: Fragmentation can also occur within the central aliphatic linker, leading to ions resulting from the loss of ethylene (B1197577) (28 Da) or other neutral fragments.

Aromatic Ring Fragmentation: A characteristic fragment for aromatic compounds is the phenyl cation, which for a methoxy-substituted ring could appear at m/z 107 (loss of H) or after further fragmentation. A fragment at m/z 77, corresponding to the unsubstituted phenyl cation, might be observed after the loss of the methoxy group. youtube.com

Table 2: Predicted HRMS Fragments for this compound

| Predicted m/z | Possible Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 328.1423 | [C₁₈H₂₀N₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 149.0500 | [CH₃O-C₆H₄-NCO]⁺˙ | Cleavage of amide and butane chain |

| 134.0578 | [CH₃O-C₆H₄-NH=CH₂]⁺ | α-cleavage at N-aryl bond with rearrangement |

| 123.0684 | [CH₃O-C₆H₄-NH₂]⁺˙ | 4-Methoxyaniline radical cation |

| 108.0419 | [CH₃O-C₆H₄]⁺ | 4-Methoxyphenyl cation |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation (loss of OCH₃ from C₇H₇O⁺) |

X-ray Crystallography for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure, connectivity, and stereochemistry. However, a search of the crystallographic literature indicates that the specific crystal structure of this compound has not been reported. Therefore, experimental data on its crystal system, space group, and unit cell dimensions are not available.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

In the absence of a specific crystal structure for this compound, its geometric parameters can be estimated from crystallographic data of closely related molecules containing the N-(4-methoxyphenyl)amide moiety. mdpi.com Studies on such compounds provide typical values for key bond lengths and angles. mdpi.comresearchgate.net

The amide C-N bond is expected to be shorter than a typical C-N single bond (approx. 1.47 Å) due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. In related structures, N-C(aryl) bond lengths are found to be in the range of 1.41-1.43 Å. nih.gov The C=O double bond length is typically around 1.23 Å. Within the aromatic ring, C-C bond lengths will be approximately 1.39 Å, and the C(aryl)-O(methoxy) bond is expected to be near 1.37 Å.

Bond angles around the sp²-hybridized amide nitrogen and carbonyl carbon atoms are predicted to be close to 120°. The geometry around the amide nitrogen is typically trigonal planar or very nearly so, facilitating π-delocalization. The bond angles within the central butane chain (-CH₂-CH₂-) would be close to the ideal tetrahedral angle of 109.5°.

Table 3: Typical Geometric Parameters for the N-(4-methoxyphenyl)amide Substructure

| Parameter | Atoms Involved | Expected Value (Å or °) | Reference/Analogy |

|---|---|---|---|

| Bond Length | C=O | ~1.23 Å | Typical amide |

| Bond Length | C(O)-N | ~1.34 Å | Typical amide |

| Bond Length | N-C(aryl) | 1.41 - 1.43 Å | nih.gov |

| Bond Length | C(aryl)-O | ~1.37 Å | Typical aryl ether |

| Bond Angle | C(O)-N-C(aryl) | 125 - 129° | Steric influence |

| Bond Angle | O=C-N | ~122° | Typical amide |

| Bond Angle | C(aryl)-O-C(methyl) | ~118° | Typical aryl ether |

Note: These values are based on related structures and serve as estimations in the absence of a specific crystal structure for the title compound.

Characterization of Conformational Isomers in the Crystalline State

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org For this compound, significant conformational flexibility exists due to rotation around several single bonds: the two amide C(O)-N bonds, the N-C(aryl) bonds, and the C-C bonds of the central butane linker.

In the solid state, a molecule typically adopts a single, low-energy conformation that allows for efficient crystal packing. The specific conformer observed would be influenced by a balance of intramolecular steric effects and intermolecular forces, such as hydrogen bonding and van der Waals interactions. The N-H groups of the amides are hydrogen bond donors, and the carbonyl oxygens are hydrogen bond acceptors, suggesting that intermolecular N-H···O=C hydrogen bonding would be a dominant feature in the crystal packing, likely forming chains or sheets.

The conformation of the central butane chain can be described by the C(O)-CH₂-CH₂-C(O) torsion angle. It could adopt an anti conformation (torsion angle ~180°), leading to a more linear and extended molecular shape, or a gauche conformation (torsion angle ~60°), resulting in a more bent structure. The choice between these conformers in the crystal would heavily depend on which one facilitates more favorable packing and intermolecular interactions. Furthermore, the orientation of the p-methoxyphenyl rings relative to the amide planes (defined by the C(O)-N-C(aryl) torsion angles) would be optimized to minimize steric hindrance while maximizing electronic conjugation and packing efficiency. Without experimental crystallographic data, it is not possible to definitively state which conformational isomer exists in the crystalline state.

Investigation of Crystal Packing Motifs and Unit Cell Parameters

The crystal structure of N,N′-Bis(phenylsulfonyl)succinamide reveals a monoclinic system. nih.gov The molecule lies about a center of inversion, a common feature in such symmetrical structures. nih.gov The packing is dominated by a series of intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds involving the amide hydrogen and a sulfonyl oxygen atom link the molecules into infinite chains. nih.govnih.gov This type of hydrogen bonding is a primary motif that dictates the supramolecular assembly in the solid state.

The conformation within the crystal shows that the amide fragments adopt a trans configuration for the N-H and C=O bonds. nih.govnih.gov The molecule is noted to be bent at the sulfur atoms, with a C—SO2—NH—C(O) torsion angle of 65.2 (2)°. nih.govnih.gov The dihedral angle between the plane of the benzene ring and the core SO2—NH—C(O)—C2 segment is 77.4 (1)°. nih.govnih.gov These angles indicate a significantly non-planar molecular conformation in the solid state.

The unit cell parameters for this analogous compound are detailed in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H16N2O6S2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.7800 (5) |

| b (Å) | 5.1590 (3) |

| c (Å) | 19.622 (1) |

| β (°) | 101.255 (5) |

| Volume (ų) | 871.71 (8) |

| Z | 2 |

Advanced Conformational and Stereochemical Analysis

The conformational landscape of this compound is largely defined by the rotational freedom around its single bonds, particularly the amide linkages and the central butane chain.

Determination of Dihedral Angles and Rotational Barriers around Amide Bonds

The amide bond (O=C–N) is a critical functional group that significantly influences the conformation of this compound. Due to resonance, the C–N bond has partial double-bond character, which restricts free rotation. This restriction leads to the existence of distinct rotational isomers, or rotamers. The energy barrier for this rotation is typically high enough to allow for the observation of separate conformers on the NMR timescale at room temperature. nih.gov

Computational studies on related N-aryl amides and similar structures provide insight into the energetic landscape of this rotation. For instance, studies on amine-substituted [s]-triazines show that the rotational barrier around the triazine-N bond is in the range of 15.1 to 17.7 kcal/mol for neutral species. nih.gov Protonation can increase this barrier by 2-3 kcal/mol. nih.gov Similarly, DFT calculations on N-benzhydrylformamides estimate the rotational barrier of the formyl group to be between 20–23 kcal/mol. nih.gov

These barriers are influenced by both steric and electronic factors. In this compound, the key dihedral angle is ω (O=C–N–Caryl). A planar conformation (ω = 180° for trans or 0° for cis) is generally favored to maximize π-orbital overlap. The trans conformation is typically more stable in acyclic amides due to reduced steric hindrance.

N–C(aryl) bond: Rotation around this bond determines the orientation of the methoxyphenyl rings relative to the amide plane.

C–C bonds of the butane linker: Rotation around the central C-C bond of the butane chain allows for gauche and anti conformations, influencing the relative positioning of the two N-(4-methoxyphenyl)amide moieties. researchgate.net

The interplay of these rotational possibilities results in a complex potential energy surface with multiple local minima, corresponding to different stable conformers.

| Compound Type | Rotational Barrier (ΔG‡) | Method | Reference |

|---|---|---|---|

| Amine-substituted [s]-triazines (neutral) | 15.1 - 17.7 kcal/mol | Variable-Temperature 13C NMR | nih.gov |

| Amine-substituted [s]-triazines (protonated) | 17.5 - 19.3 kcal/mol | NMR Studies | nih.gov |

| N-Benzhydrylformamides | 20 - 23 kcal/mol | DFT Calculations | nih.gov |

| N-trifluoroacetyl-piperidine derivatives | ~15 - 18 kcal/mol (63 - 76 kJ/mol) | NMR | researchgate.net |

Computational and Theoretical Investigations of N,n Bis 4 Methoxyphenyl Butanediamide

Quantum Chemical Calculations

No published data from quantum chemical calculations for N,N'-bis(4-methoxyphenyl)butanediamide are available.

Density Functional Theory (DFT) for Electronic Structure and Properties

There are no specific DFT studies on this compound from which to report findings.

Optimization of Molecular Geometry and Vibrational Frequencies

Information regarding the optimized molecular geometry and calculated vibrational frequencies for this compound is not available in published research.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported.

Prediction of Reactivity Descriptors (e.g., Electrostatic Potential Maps)

There are no available studies that predict or analyze reactivity descriptors, such as molecular electrostatic potential maps, for this compound.

Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties

No research detailing the use of ab initio or semi-empirical methods to investigate the ground and excited state properties of this compound could be located.

Theoretical Spectroscopic Data Simulation (e.g., NMR, IR, UV-Vis)

Simulated spectroscopic data (NMR, IR, UV-Vis) for this compound based on theoretical calculations have not been published.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are fundamental to exploring the dynamic nature of molecules. They allow researchers to visualize molecular structures, predict their preferred shapes, and observe their behavior over time, providing insights that are often difficult to obtain through experimental means alone.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. By treating atoms as spheres and bonds as springs, MM can rapidly calculate the energy associated with different spatial arrangements, or conformations, of a molecule. This process is crucial for identifying the most stable, low-energy conformations.

Energy minimization is the process of finding the geometry that corresponds to a minimum on the potential energy surface. For this compound, this would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformer to identify the most probable three-dimensional structures. Density Functional Theory (DFT) is another powerful method often used alongside MM for obtaining more accurate electronic structure information and refining conformational energies. nsf.gov

While MM and energy minimization identify static, low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and changes conformation over time, typically on the nanosecond to microsecond timescale.

Conducting MD simulations of this compound in a solvent, such as water, would reveal how intermolecular interactions with the solvent affect its conformational landscape. nih.govresearchgate.net The simulation would track the trajectories of all atoms, providing a detailed view of the molecule's flexibility and the range of shapes it can adopt in a solution environment. This is particularly important for understanding how the molecule might behave in a biological context, as the presence of solvent can stabilize or destabilize certain conformations. For example, simulations can show how flexible alkane chains, like the butane (B89635) core in the target molecule, behave within different environments. researchgate.net

The accuracy of MM and MD simulations is entirely dependent on the quality of the force field used. A force field is a set of parameters and mathematical functions that define the potential energy of a system of atoms. It includes terms for bond stretching, angle bending, dihedral angle torsions, and non-bonded interactions (van der Waals and electrostatic).

While general-purpose force fields like AMBER, CHARMM, and OPLS are widely used, they may not have specific, highly accurate parameters for every unique molecule. nih.govresearchgate.net For a novel compound like this compound, a specific force field might need to be developed or validated. This process typically involves:

Parameter Assignment: Initial parameters for the methoxyphenyl and butanediamide moieties could be taken from existing, well-validated force fields.

Quantum Mechanical Calculations: High-level quantum mechanics calculations (e.g., DFT) are performed on the molecule or its fragments to determine properties like bond lengths, angles, dihedral energy profiles, and partial atomic charges.

Parameter Optimization: The force field parameters are then adjusted to reproduce the quantum mechanical data as closely as possible.

Validation: The new force field is tested by running simulations and comparing the results against known experimental data, such as crystal structures or thermodynamic properties, to ensure its accuracy and predictive power. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). It is a critical tool in drug discovery for predicting binding modes and estimating the strength of the interaction.

In a molecular docking study, this compound would be treated as a flexible ligand, and its potential binding modes within the active site of a target protein would be explored. The process generates numerous possible poses and ranks them using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative score typically indicates a more favorable interaction. nih.govrasayanjournal.co.in

Studies on related succinimide (B58015) and butanamide derivatives have successfully used docking to predict interactions with various protein targets, such as enzymes and receptors. nih.govnih.govmdpi.com For this compound, this approach could identify potential biological targets and provide hypotheses about its mechanism of action. The results are typically presented in a table summarizing the binding affinities for different targets.

Table 1: Illustrative Molecular Docking Results for this compound (Note: This data is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found in the reviewed literature.)

| Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 |

| Estrogen Receptor Alpha (ER-α) | 2IOG | -9.1 |

| Epidermal Growth Factor Receptor (EGFR) | 3W2S | -8.2 |

Beyond predicting binding affinity, docking software provides detailed information about the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The amide groups (-CONH-) are classic hydrogen bond donors (the N-H) and acceptors (the C=O). These groups could form crucial hydrogen bonds with amino acid residues like aspartate, serine, or asparagine in a protein's active site. mdpi.com

Aromatic Interactions: The two 4-methoxyphenyl (B3050149) rings can participate in various aromatic interactions, including π-π stacking (with residues like phenylalanine, tyrosine, or tryptophan) and C-H•••π interactions. rasayanjournal.co.in

Hydrophobic Interactions: The phenyl rings and the butane chain can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine. nih.gov

Other Interactions: The methoxy (B1213986) group (-OCH₃) ether oxygen can also act as a hydrogen bond acceptor.

Analyzing these interactions is fundamental to understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogues.

Table 2: Illustrative Ligand-Receptor Interactions for this compound with a Hypothetical Protein Active Site (Note: This data is hypothetical and for illustrative purposes only.)

| Interaction Type | Ligand Group Involved | Receptor Residue Example | Distance (Å) |

| Hydrogen Bond (Donor) | Amide N-H | ASP 113 (O-atom) | 2.9 |

| Hydrogen Bond (Acceptor) | Amide C=O | SER 203 (OH-group) | 3.1 |

| Hydrogen Bond (Acceptor) | Methoxy O-atom | ASN 312 (NH-group) | 3.2 |

| π-π Stacking | 4-methoxyphenyl ring | PHE 142 | 3.8 |

| Hydrophobic (Alkyl) | Butane chain | LEU 547 | 4.1 |

Supramolecular Chemistry and Non Covalent Interactions of N,n Bis 4 Methoxyphenyl Butanediamide

Hydrogen Bonding Networks and Donor-Acceptor Properties

The N,N'-bis(4-methoxyphenyl)butanediamide molecule possesses key functional groups for forming extensive hydrogen bond networks. The amide groups (–CONH–) provide both hydrogen bond donors (N-H) and acceptors (C=O). The methoxy (B1213986) groups (–OCH₃) also offer potential hydrogen bond acceptor sites. In the solid state, such molecules are anticipated to form robust intermolecular N-H···O=C hydrogen bonds, leading to the assembly of chains, tapes, or sheets that define the crystal packing.

Intra- and Intermolecular Hydrogen Bonding in this compound

Specific crystal structure data for this compound, which would confirm the exact nature of its hydrogen bonding patterns (e.g., bond distances, angles, and network motifs), is not available in the reviewed literature. Analysis of related compounds, such as N,N'-disubstituted succinamides and adipamides, often shows intermolecular N-H···O hydrogen bonds linking molecules into infinite chains. For instance, the structure of N,N′-Bis[(4-methylphenyl)sulfonyl]adipamide features such chains. nih.gov However, without direct crystallographic evidence for the title compound, any description of its specific bonding network remains hypothetical.

Spectroscopic Manifestations of Hydrogen Bonding (e.g., IR, NMR chemical shifts)

The presence and strength of hydrogen bonding are typically reflected in spectroscopic data.

Infrared (IR) Spectroscopy: In amides, intermolecular hydrogen bonding causes a broadening and red-shift (to lower wavenumbers) of the N-H stretching vibration band, typically observed in the 3200–3400 cm⁻¹ region. The amide I band (primarily C=O stretch) may also shift upon hydrogen bond formation. While IR spectra for various related amides are documented, a specific, analyzed spectrum for this compound detailing these features could not be located. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the amide proton (N-H) is highly sensitive to its electronic environment and participation in hydrogen bonding. In solution, a downfield chemical shift (often δ > 8.0 ppm in DMSO-d₆) is indicative of hydrogen bonding. rsc.org No published ¹H NMR data specifically assigning the amide proton chemical shift for this compound was found.

| Spectroscopic Technique | Expected Observation for H-Bonding | Status for this compound |

| Infrared (IR) | Broad N-H stretch (~3200-3400 cm⁻¹) | Specific data not found |

| ¹H NMR | Downfield amide proton shift (δ > 8.0 ppm) | Specific data not found |

Aromatic Interactions (π-π Stacking)

The two 4-methoxyphenyl (B3050149) rings in the molecule are capable of engaging in π-π stacking interactions, which are crucial non-covalent forces that influence molecular conformation and crystal packing.

Characterization of Face-to-Face and Edge-to-Face π-π Interactions

The geometry of π-π interactions can be face-to-face (sandwich), edge-to-face (T-shaped), or parallel-displaced. The specific arrangement is determined by a balance of electrostatic and dispersion forces. In related N-(4-methoxyphenyl) derivatives, π-π contacts have been observed with centroid-to-centroid distances around 3.7 Å. mdpi.com However, without a solved crystal structure for this compound, the presence, type, and geometric parameters of its π-π interactions cannot be characterized.

Host-Guest Chemistry

Host-guest chemistry involves a larger 'host' molecule encapsulating a smaller 'guest' molecule through non-covalent interactions. nih.govresearchgate.net While flexible diamides can sometimes form crystalline lattices with voids capable of including solvent molecules, there is no evidence in the current literature to suggest that this compound has been designed or studied for its properties as a molecular host for specific guest binding.

Self-Assembly Phenomena and Supramolecular Architectures

While the molecular structure of this compound contains amide functionalities that are well-known to drive self-assembly through hydrogen bonding in other molecular systems, no specific research has been published that describes the directed self-assembly of this particular compound into ordered supramolecular structures. The potential for such phenomena exists, but it has not been experimentally verified or characterized.

There are no reports in the scientific literature on the formation of gels, fibers, or any other type of nanostructure from this compound. The ability of related bis-amide compounds to act as low molecular weight gelators is documented, but this behavior has not been investigated for the title compound.

Role of Substituents in Modulating Self-Assembly Pathways of this compound

The self-assembly of molecules into well-defined supramolecular architectures is a process governed by a delicate balance of non-covalent interactions. In the case of this compound, the substituents on the phenyl rings play a critical role in directing these interactions and, consequently, the final assembled structure. The methoxy groups (-OCH3) at the para-position of the phenyl rings are particularly influential in modulating the self-assembly pathways through a combination of electronic and steric effects. These effects directly impact the strength and directionality of hydrogen bonding and π-π stacking interactions, which are the primary driving forces for the assembly of such bis-amide molecules.

The electronic nature of the methoxy group, being an electron-donating group, can influence the hydrogen-bonding capability of the amide N-H protons. By increasing the electron density on the phenyl ring, the methoxy group can indirectly affect the acidity of the N-H proton and the basicity of the carbonyl oxygen. This modulation of the hydrogen bond donor and acceptor strengths can lead to variations in the geometry and stability of the resulting hydrogen-bonded networks. For instance, a stronger hydrogen bond might favor the formation of one-dimensional tapes or sheets, while weaker interactions could lead to more complex, three-dimensional structures.

While direct and extensive research on the self-assembly of this compound is not widely available in published literature, the principles of supramolecular chemistry allow for an understanding of how substituents, in general, can modulate these pathways. Studies on analogous systems with different substituents on the phenyl rings have demonstrated that a simple change from an electron-donating to an electron-withdrawing group can significantly alter the resulting supramolecular architecture.

To illustrate the potential impact of substituents on the self-assembly of butanediamide derivatives, the following table outlines hypothetical variations in non-covalent interactions based on the nature of the substituent at the para-position of the phenyl ring.

| Substituent (X) | Electronic Effect | Predicted Influence on Hydrogen Bonding | Predicted Influence on π-π Stacking | Potential Self-Assembly Outcome |

| -OCH3 (Methoxy) | Electron-Donating | Moderate strengthening of N-H···O=C hydrogen bonds | Steric hindrance may favor offset stacking | Formation of layered sheets or ribbons |

| -NO2 (Nitro) | Electron-Withdrawing | Weakening of N-H···O=C hydrogen bonds | Enhanced π-stacking due to quadrupolar interactions | Tightly packed columnar structures |

| -H (Hydrogen) | Neutral | Baseline N-H···O=C hydrogen bond strength | Unhindered π-stacking, potentially face-to-face | Crystalline solids with herringbone packing |

| -CH3 (Methyl) | Weakly Electron-Donating | Slight strengthening of N-H···O=C hydrogen bonds | Increased steric bulk favoring offset stacking | Formation of fibrous or gel-like structures |

Detailed research findings on the specific role of the methoxy substituent in this compound would require further experimental investigation, including single-crystal X-ray diffraction studies and computational modeling. Such studies would provide precise data on bond lengths, angles, and intermolecular distances, offering a more definitive understanding of how the methoxy groups orchestrate the self-assembly process. The interplay between the electronic modulation of hydrogen bonds and the steric influence on π-π stacking is a key design principle in crystal engineering and the development of new materials with tailored properties.

Structure Activity and Structure Property Relationship Studies of N,n Bis 4 Methoxyphenyl Butanediamide Analogues

Systematic Derivatization and Analogue Synthesis

The rational design and synthesis of analogues are fundamental to understanding how specific structural features of N,N'-bis(4-methoxyphenyl)butanediamide contribute to its physicochemical properties and biological interactions. Key strategies include modifying the central alkane diamide (B1670390) chain, altering the peripheral aromatic rings, and making isosteric replacements within the core structure.

Variation of Alkane Diamide Chain Length (e.g., Ethanediamide, Octanediamide (B1619163) Analogues)

Researchers synthesize a homologous series of N,N'-bis(4-methoxyphenyl)alkane diamides to investigate this relationship. For instance, analogues with shorter chains, such as ethanediamide (two carbons), are more rigid. researchgate.net In contrast, those with longer chains, like octanediamide (eight carbons), possess greater conformational freedom. This flexibility can be advantageous for adapting to larger or more complex binding pockets but may also come at an entropic cost upon binding. The synthesis typically involves reacting 4-methoxyaniline with the corresponding dicarboxylic acid chloride (e.g., oxalyl chloride for the ethanediamide analogue, succinyl chloride for the butanediamide parent, and suberoyl chloride for the octanediamide analogue) under basic conditions. The conformational effects of varying spacer length are a key area of investigation in similar bis-amide structures. mdpi.com

Table 1: Analogues of this compound with Varied Alkane Chain Lengths This table is interactive. You can sort and filter the data.

| Analogue Name | Alkane Chain | Number of Carbon Atoms | Expected Conformational Flexibility |

| N,N'-bis(4-methoxyphenyl)ethanediamide | Ethanediamide | 2 | Low |

| N,N'-bis(4-methoxyphenyl)propanediamide | Propanediamide | 3 | Moderate-Low |

| This compound | Butanediamide | 4 | Moderate |

| N,N'-bis(4-methoxyphenyl)hexanediamide | Hexanediamide | 6 | Moderate-High |

| N,N'-bis(4-methoxyphenyl)octanediamide | Octanediamide | 8 | High |

Modification of Aromatic Moieties (e.g., Halogenation, Hydroxylation, Alkylation)

Modifying the substituents on the two 4-methoxyphenyl (B3050149) rings allows for fine-tuning of the molecule's electronic and steric properties, as well as its lipophilicity and metabolic stability.

Halogenation: The introduction of halogen atoms (F, Cl, Br) can alter the electronic nature of the aromatic ring and often enhances binding affinity through halogen bonding. The synthesis of halogenated analogues can be achieved by starting with the appropriately halogenated 4-methoxyaniline or by direct electrophilic aromatic substitution on the parent compound. researchgate.netnih.gov

Hydroxylation: Replacing the methoxy (B1213986) group (-OCH₃) with a hydroxyl group (-OH) introduces a hydrogen bond donor and acceptor, which can form new interactions with a biological target. mdpi.com This modification also increases polarity. Demethylation of the parent compound using reagents like boron tribromide is a common synthetic route to achieve this. mdpi.com

Alkylation: Introducing other alkyl groups in place of, or in addition to, the methoxy group can modulate lipophilicity and steric bulk, influencing how the molecule is recognized by a target.

These modifications are crucial for exploring the chemical space around the lead compound to identify derivatives with improved properties. mdpi.com

Table 2: Examples of Aromatic Moiety Modifications on the N,N'-bis(phenyl)butanediamide Scaffold This table is interactive. You can sort and filter the data.

| Modification Type | Position | Substituent | Potential Effect |

| Halogenation | 3,3'- | -Cl | Increases lipophilicity, potential halogen bonding |

| Hydroxylation | 4,4'- | -OH | Increases polarity, H-bond donor/acceptor |

| Alkylation | 4,4'- | -OC₂H₅ | Increases lipophilicity and steric bulk |

| Dealkylation | 4,4'- | -OH | Increases polarity, potential for new H-bonds |

| Nitration | 3,3'- | -NO₂ | Electron-withdrawing, potential H-bond acceptor |

Isosteric Replacements within the Butanediamide Core

Isosteric replacement involves substituting a functional group with another that has similar steric and electronic properties. This strategy is used to improve pharmacokinetic properties, such as metabolic stability, without losing biological activity. Within the butanediamide core, the amide linkages (-CONH-) are potential sites for such modifications. For example, an amide bond could be replaced by a 1,3,4-oxadiazole (B1194373) ring. This bioisostere maintains a similar spatial arrangement of atoms and hydrogen bond accepting capabilities but is often more resistant to enzymatic hydrolysis by proteases. nih.gov Such modifications can lead to analogues with improved bioavailability and duration of action.

Computational Prediction of Biological Activity (Excluding Clinical Outcomes)

In silico methods are powerful tools for prioritizing the synthesis of new analogues and for generating hypotheses about their mechanisms of action. These computational approaches can predict how structural changes might affect a compound's interaction with various biological targets.

In Silico Screening for Potential Pharmacological Targets

Virtual or in silico screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov For this compound and its analogues, this process involves docking the three-dimensional structures of the compounds into the binding sites of a wide array of known pharmacological targets from databases like the Protein Data Bank (PDB).

The software calculates a docking score, which estimates the binding affinity between the compound and the protein. nih.gov By screening against hundreds or thousands of targets, this approach can predict potential therapeutic applications for the compound series and identify potential off-target interactions. This allows researchers to build a profile of the compound's predicted pharmacological activities, guiding further experimental investigation. nih.gov

Predicted Antimalarial Activity

The global health challenge of malaria and the emergence of drug-resistant parasite strains necessitate the discovery of new therapeutic agents. nih.govrjeid.com Computational methods are increasingly used to identify and optimize novel antimalarial compounds. nih.gov

In silico studies can predict the antimalarial activity of this compound analogues by docking them against essential Plasmodium falciparum proteins. Key targets for antimalarial drugs include enzymes like plasmepsins, dihydroorotate (B8406146) dehydrogenase (DHODH), and falcipains. rjeid.com By predicting the binding affinity of the butanediamide analogues to the active sites of these parasitic enzymes, researchers can identify which structural modifications are most likely to confer potent antimalarial activity. nih.gov For example, a computational model might predict that increasing the alkane chain length allows for better interaction with a hydrophobic pocket in a particular P. falciparum enzyme, or that adding a halogenated substituent enhances binding affinity. These predictions serve as a critical guide for synthesizing the most promising candidates for subsequent in vitro testing against the parasite.

Table 3: Hypothetical In Silico Docking Scores of Butanediamide Analogues Against P. falciparum Targets This table is interactive. You can sort and filter the data.

| Analogue Modification | Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) | Implied Potency |

| Parent Compound (Butanediamide chain) | Plasmepsin II | -7.5 | Moderate |

| Ethanediamide Chain Analogue | Plasmepsin II | -6.8 | Lower |

| Octanediamide Chain Analogue | Plasmepsin II | -8.2 | Higher |

| 3,3'-Dichloro Analogue | DHODH | -9.1 | High |

| 4,4'-Dihydroxy Analogue | DHODH | -8.5 | Higher |

| Parent Compound (Butanediamide chain) | Falcipain-2 | -7.9 | Moderate-High |

| Isosteric Replacement (Oxadiazole) | Falcipain-2 | -8.3 | Higher |

Note: Docking scores are hypothetical and for illustrative purposes to demonstrate the output of in silico screening.

Predicted Antimycobacterial and Antialgal Activity

The exploration of novel therapeutic agents to combat mycobacterial infections and control algal blooms remains a significant area of scientific research. Within this context, the structure-activity relationships of this compound and its analogues have been investigated to predict their potential as antimycobacterial and antialgal agents.

The in vitro antimycobacterial activity of N,N'-diarylbutanediamide analogues was evaluated against several Mycobacterium species. The results, while indicating some level of activity, did not identify any of the tested compounds as highly potent antimycobacterial agents. This suggests that while the butanediamide scaffold may serve as a starting point, further structural modifications would be necessary to enhance its antimycobacterial potential. researchgate.netmdpi.commdpi.com

In terms of antialgal activity, the N,N'-diarylbutanediamide series also demonstrated limited efficacy. The observed low activity is thought to be associated with the poor aqueous solubility of these compounds, which would restrict their ability to penetrate the hydrophilic regions of thylakoid membranes in algae. researchgate.netmdpi.commdpi.com The inhibition of chlorophyll (B73375) production in Chlorella vulgaris by these compounds was modest. For instance, the antialgal activity of N,N'-diarylbutanediamides varied, with the percentage of inhibition of chlorophyll production being relatively low. researchgate.netmdpi.com

Table 1: Predicted Antimycobacterial and Antialgal Activity of N,N'-diarylbutanediamide Analogues

| Compound Analogue | Target Organism | Predicted Activity | Remarks |

|---|---|---|---|

| N,N'-diarylbutanediamides | Mycobacterium species | Low | Activity is dependent on the lipophilicity of the alkane chain. |

| N,N'-diarylbutanediamides | Chlorella vulgaris | Low | Low aqueous solubility may limit efficacy. |

Impact of Structural Modifications on Supramolecular Behavior

The supramolecular behavior of this compound and its analogues is governed by a combination of non-covalent interactions, primarily hydrogen bonding and aromatic interactions. While specific studies on the supramolecular chemistry of this compound are not extensively documented, the behavior of structurally related N,N'-diaryl diamides and amides provides significant insights into how structural modifications can influence their self-assembly and host-guest properties.

Tunability of Hydrogen Bonding and Aromatic Interactions

The amide functional groups in this compound are key to its supramolecular assembly, acting as both hydrogen bond donors (N-H) and acceptors (C=O). The formation of intermolecular N-H···O hydrogen bonds is a common and robust motif in the crystal structures of diaryl amides and ureas. These interactions can lead to the formation of one-dimensional tapes or two-dimensional sheets. The strength and geometry of these hydrogen bonds can be tuned by modifying the electronic properties of the aromatic rings. For instance, the introduction of electron-withdrawing or electron-donating substituents on the 4-methoxyphenyl rings can alter the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the hydrogen bonds.

Influence on Host-Guest Binding Affinity and Selectivity

The self-assembled structures of this compound analogues can create cavities or channels capable of encapsulating guest molecules. The principles of host-guest chemistry suggest that the size, shape, and chemical nature of these cavities are dictated by the structural features of the constituent molecules. nih.gov The affinity and selectivity of these host-guest systems can be tuned by modifying the structure of the diamide.

For example, altering the substituents on the phenyl rings can change the electronic character of the cavity, making it more favorable for binding electron-rich or electron-poor guests. The introduction of specific functional groups could also enable additional interactions with the guest, such as halogen bonding or further hydrogen bonding, thereby enhancing binding affinity and selectivity. The flexibility of the butanediamide backbone is another tunable parameter; a more rigid linker could lead to a more pre-organized and selective host cavity. While direct experimental data on the host-guest chemistry of this compound is limited, the principles established from other host-guest systems are applicable. nih.govnih.gov

Modulation of Self-Assembly Pathways and Resulting Morphologies

The interplay between hydrogen bonding, aromatic interactions, and other weak intermolecular forces directs the self-assembly of this compound analogues into various morphologies. The final morphology of the self-assembled structure is a result of a delicate balance between these competing interactions.

Structural modifications can be used to favor certain interaction motifs over others, thereby guiding the self-assembly process towards a desired outcome. For instance, increasing the steric bulk on the aromatic rings could hinder the formation of planar hydrogen-bonded sheets and instead promote the formation of more complex three-dimensional networks. Similarly, changes in the length of the alkyl chain connecting the two amide groups can significantly alter the packing arrangements and the resulting crystal morphology. Studies on other N,N'-diaryl systems have shown that even subtle changes in molecular structure can lead to different polymorphic forms, each with distinct physical properties. The solvent used for crystallization also plays a critical role in modulating the self-assembly pathways, as solvent molecules can be incorporated into the crystal lattice or influence the relative stability of different polymorphs.

Future Directions and Emerging Research Applications of N,n Bis 4 Methoxyphenyl Butanediamide

Development of Advanced Materials

The unique structural features of N,N'-bis(4-methoxyphenyl)butanediamide make it a compelling candidate for the development of advanced materials with tailored properties. The presence of aromatic rings, amide linkages, and methoxy (B1213986) groups provides a versatile platform for creating materials with interesting optical, electronic, and thermal characteristics.

Integration into Functional Polymers and Electrochromic Materials

A significant area of future research lies in the integration of this compound as a monomeric building block in the synthesis of functional polymers. The diamide (B1670390) functionality can readily participate in polycondensation reactions to form polyamides. The incorporation of the methoxy-substituted phenyl groups is of particular interest for applications in electrochromic materials.

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Research into novel electroactive poly(amide-imide)s (PAIs) has demonstrated that incorporating units similar to the methoxyphenylamide structure can lead to polymers with reversible electrochemical oxidation processes and distinct color changes. For instance, PAIs containing N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units exhibit color transitions from a pale yellow neutral state to yellowish-green and deep blue oxidized states. mdpi.com The presence of the methoxy groups in these polymers has been shown to lower the oxidation potentials and enhance both redox and electrochromic stability. mdpi.com

The properties of such electrochromic polymers are highly dependent on their chemical structure. The table below summarizes key characteristics of some electrochromic poly(amide-imide)s that incorporate methoxy-substituted triphenylamine-like moieties, providing a predictive framework for the potential properties of polymers derived from this compound.

| Property | Observed Characteristics in Analogous Polymers | Potential for this compound-based Polymers |

| Solubility | Readily soluble in many organic solvents, allowing for solution-casting of flexible films. mdpi.com | Good processability and film-forming capabilities are anticipated. |

| Thermal Stability | Glass-transition temperatures (Tgs) in the range of 206–292 °C, with significant weight-loss not occurring below 450 °C. mdpi.com | High thermal stability suitable for durable device applications. |

| Electrochemical Behavior | Reversible electrochemical oxidation processes. mdpi.com | Potential for stable and reversible switching in electrochromic devices. |

| Electrochromic Properties | Strong color changes upon oxidation (e.g., pale yellow to yellowish-green and deep blue). mdpi.com | Possibility of creating materials for smart windows, displays, and other chromogenic applications. |

Applications in Organic Electronics and Optoelectronics

The potential for this compound extends into the broader fields of organic electronics and optoelectronics. The core structure, possessing both electron-donating (methoxy groups) and hydrogen-bonding (amide groups) functionalities, could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

In the context of OLEDs, for instance, materials with tailored electronic properties are crucial for efficient charge transport and emission. While direct research on this compound in this area is yet to be published, the development of chromophores based on similar building blocks, such as bis(triphenylamine)benzodifuran, has shown promise. nih.gov These related compounds have been successfully used as dopant emitters in OLEDs, achieving high external quantum efficiencies. nih.gov Future research could explore the synthesis of larger conjugated systems incorporating the this compound moiety to investigate their electroluminescent properties.

Integration into Biosensors and Recognition Systems

The amide groups in this compound are capable of forming strong and directional hydrogen bonds. This characteristic is fundamental to the principles of supramolecular chemistry, where non-covalent interactions are utilized to construct organized molecular assemblies. This self-assembly capability opens up possibilities for the use of this compound in the development of biosensors and molecular recognition systems.

Supramolecular gels formed by low molecular weight gelators, often containing bisamide structures, are a testament to the power of hydrogen bonding in creating organized networks. nih.gov These gels can respond to external stimuli, making them suitable for sensing applications. It is conceivable that this compound or its derivatives could be designed to selectively bind with specific biomolecules or analytes through hydrogen bonding and other non-covalent interactions. Upon binding, a detectable change in the properties of the supramolecular assembly, such as fluorescence or color, could be triggered. The methoxyphenyl groups could also participate in π-π stacking interactions, further enhancing the specificity and stability of host-guest complexes. The evolution of supramolecular systems towards next-generation biosensors highlights the potential for well-designed organic molecules to act as effective reporter units. nih.gov

Role in Catalysis and Reaction Mechanisms

The nitrogen and oxygen atoms in the amide linkages of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests a future role for this compound and its derivatives as ligands in catalysis. Aromatic diamides can act as ligands for transition metals, and the resulting metal complexes can exhibit catalytic activity in a variety of organic transformations.

For example, palladium-catalyzed amination reactions often employ sophisticated ligand systems to achieve high efficiency and selectivity. nih.gov While the direct use of this compound as a ligand has not been reported, its structural motifs are present in more complex ligands used in organocatalysis. mdpi.com The development of chiral versions of this diamide could also lead to applications in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals. Future research may involve the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic performance in reactions such as cross-coupling, oxidation, and reduction.

Advancements in Computational Methodologies for Diamide Systems

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For a compound like this compound, computational methodologies such as Density Functional Theory (DFT) can provide valuable insights into its future applications.

DFT calculations can be employed to:

Determine the three-dimensional structure and conformational preferences of the molecule. This is crucial for understanding how it might pack in the solid state or interact with other molecules.

Predict electronic properties , such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These are fundamental for assessing its potential in organic electronics and as an electrochromic material.

Simulate vibrational spectra (e.g., IR and Raman) , which can aid in the experimental characterization of the compound and its derivatives.

Model intermolecular interactions , such as hydrogen bonding and π-π stacking. This is particularly relevant for predicting its ability to form supramolecular assemblies for biosensing applications.

Recent computational studies on N,N'-diaryl systems and methoxyphenyl-substituted compounds have demonstrated the accuracy and predictive power of these methods in understanding molecular structure and electronic properties. researchgate.netrsc.org Applying these advanced computational techniques to this compound will undoubtedly accelerate the discovery and development of its practical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.